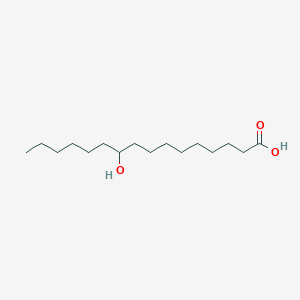

10-Hydroxypalmitic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

10-hydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMVAWAOYDYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574511 |

Source

|

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23048-75-1 |

Source

|

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23048-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

10-hydroxypalmitic acid biological function in plant cutin

An In-depth Technical Guide to the Biological Function of 10-Hydroxypalmitic Acid in Plant Cutin

Abstract

The plant cuticle represents the primary interface between the plant and its environment, serving as a critical barrier against desiccation, UV radiation, and pathogen invasion.[1][2] The structural integrity of this barrier is largely conferred by cutin, a complex lipid polyester. Within the diverse array of monomers that constitute this polymer, C16 hydroxy-fatty acids, and specifically 10,16-dihydroxyhexadecanoic acid (a positional isomer of 10-hydroxypalmitic acid), play a foundational role. This guide provides a comprehensive technical overview of the biological function of 10-hydroxypalmitic acid, detailing its chemical significance in polymer architecture, its intricate biosynthetic pathway, the mechanisms of its polymerization into the cutin matrix, and the state-of-the-art methodologies employed for its study. This document is intended for researchers and scientists engaged in plant biology, biochemistry, and the development of crop resilience technologies.

Part 1: The Architectural Significance of 10-Hydroxypalmitic Acid in the Cutin Polymer

The plant cuticle is a composite material comprising a cutin polyester matrix with embedded and overlying cuticular waxes.[3][4][5] Cutin itself is primarily composed of inter-esterified C16 and C18 hydroxy and hydroxy-epoxy fatty acids.[3][6] Among these, the C16 family, derived from palmitic acid, is predominant in many plant species.[7][8]

The molecule 10,16-dihydroxyhexadecanoic acid is a cornerstone of the C16-cutin type.[8][9] Its importance lies in its bifunctional nature, which is critical for the formation of a robust, three-dimensional polymer network.[7]

-

The ω-hydroxyl group (at C-16): This primary alcohol group readily forms intermolecular ester bonds with the carboxyl group of another monomer, enabling linear chain extension.

-

The mid-chain hydroxyl group (at C-10): This secondary alcohol provides a crucial, additional site for esterification. This allows for cross-linking between linear polyester chains, transforming the structure from a simple linear polymer into a complex, extensively cross-linked matrix.

This cross-linking is directly responsible for many of the cuticle's essential properties:

-

Mechanical Strength and Flexibility: The 3D network provides tensile strength, allowing the cuticle to withstand physical stresses while remaining flexible enough to accommodate organ growth.

-

Low Permeability: The dense, cross-linked structure significantly reduces the non-stomatal loss of water and restricts the diffusion of molecules across the plant surface.[1][10]

The relative abundance of dihydroxy acids like 10,16-dihydroxyhexadecanoic acid versus monofunctional acids is a key determinant of the degree of polymerization and, consequently, the barrier efficacy of the cuticle.

Part 2: The Biosynthetic Pathway of 10,16-Dihydroxyhexadecanoic Acid

The synthesis of 10,16-dihydroxyhexadecanoic acid is a multi-step enzymatic process localized in the epidermal cells, originating from the common C16 fatty acid, palmitic acid. The pathway has been elucidated primarily through genetic and biochemical studies in the model organism Arabidopsis thaliana.[11]

-

ω-Hydroxylation: The first oxidative modification occurs at the terminal (ω) carbon of palmitic acid. This reaction is catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase, such as CYP86A4 in Arabidopsis, to produce 16-hydroxyhexadecanoic acid (16-hydroxypalmitic acid).[11]

-

In-Chain Hydroxylation: The second hydroxyl group is introduced into the middle of the carbon chain. In Arabidopsis, the cytochrome P450 enzyme CYP77A6 has been identified as the in-chain hydroxylase responsible for converting 16-hydroxypalmitic acid into 10,16-dihydroxyhexadecanoic acid.[11] Genetic studies confirm that this enzyme acts sequentially after the ω-hydroxylase.[11]

-

Acyl-Group Activation and Transfer: Before polymerization, the synthesized hydroxy fatty acids must be prepared for export and assembly. This involves two key enzyme families:

-

Long-Chain Acyl-CoA Synthetases (LACS): Enzymes like LACS2 are believed to activate the carboxyl group of the hydroxy fatty acids by converting them to their CoA thioesters, a more reactive form.[6][12]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): Specific GPATs, such as GPAT6 in Arabidopsis, transfer these activated monomers to a glycerol backbone, forming monoacylglycerols.[6][10] These monoacylglycerols are key intermediates that are exported from the cell for polymerization.

-

Part 3: Polymerization into the Cutin Matrix

Once synthesized and activated within the epidermal cells, the monoacylglycerol forms of 10,16-dihydroxyhexadecanoic acid are exported to the apoplast, the space outside the cell membrane. Here, they are assembled into the final cutin polymer.

-

Enzymatic Polymerization: The primary mechanism for cutin assembly is believed to be enzymatic. An extracellular GDSL-motif lipase/hydrolase, known as CUTIN SYNTHASE 1 (CUS1), has been shown to catalyze the transesterification of hydroxyacyl monomers from the glycerol backbone onto the growing cutin polymer (the "primer").[6] This process sequentially adds monomers, extending and cross-linking the polyester network.

-

Self-Assembly Model: In addition to direct enzymatic action, a non-enzymatic self-assembly mechanism has been proposed. This model suggests that hydroxy fatty acids can spontaneously form nanoparticle vesicles called "cutinsomes" in the apoplast.[3] These nanoparticles may then serve as pre-assembled building blocks that are subsequently integrated into the larger cutin structure. This process may be facilitated by interactions with cell wall polysaccharides like pectin.[3][6]

Part 4: Key Experimental Methodologies

The study of cutin and its monomeric components requires specialized analytical and genetic techniques. The protocols outlined below represent core workflows for researchers in this field.

Protocol 1: Analysis of Cutin Monomer Composition by GC-MS

This protocol allows for the qualitative and quantitative analysis of the fatty acid monomers that constitute the cutin polymer. The principle is to chemically break the ester bonds of the polymer, derivatize the resulting monomers to make them volatile, and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Methodology:

-

Sample Preparation: Excise plant tissue (e.g., leaves or stems) and perform exhaustive solvent extraction (e.g., with chloroform:methanol mixtures) to remove soluble surface lipids (waxes). This leaves behind the delipidated tissue containing the insoluble cutin polymer.

-

Depolymerization: The ester bonds of the cutin polymer are cleaved. A common and effective method is transesterification with 2.5% (v/v) H₂SO₄ in methanol or 3 M methanolic HCl at 80°C for 2 hours. This process simultaneously cleaves the ester bonds and methylates the free carboxyl groups, yielding fatty acid methyl esters (FAMEs).

-

Extraction: After cooling, add a saturated NaCl solution and extract the FAMEs and hydroxy-FAMEs into an organic solvent like hexane or dichloromethane.

-

Derivatization: The free hydroxyl groups on the monomers are not volatile enough for GC analysis. They must be derivatized. A standard method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes. This converts the -OH groups to -O-Si(CH₃)₃ (trimethylsilyl) ethers.

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature gradient to separate the components (e.g., initial temp 80°C, ramp to 300°C).

-

The mass spectrometer is operated in electron ionization (EI) mode. Monomers are identified by comparing their retention times and mass spectra to authentic standards and library data.

-

Quantification is achieved by adding an internal standard (e.g., methyl heptadecanoate) at the beginning of the procedure and comparing peak areas.

-

Data Interpretation:

The trimethylsilyl derivative of 10,16-dihydroxyhexadecanoate methyl ester will produce a characteristic mass spectrum with identifiable fragments resulting from cleavage at specific points in the molecule, allowing for unambiguous identification.

| Analyte | Expected Key Mass Fragments (m/z) |

| 10,16-di-TMSi-hexadecanoate methyl ester | 460 (M+), 445 (M-15), 301, 259, 173, 103 |

Protocol 2: Workflow for Functional Genomics of Cutin Biosynthesis

This workflow uses the reverse genetics approach in a model system like Arabidopsis thaliana to determine the function of a candidate gene (e.g., a putative hydroxylase).

Methodology:

-

Identify Candidate Gene: Select a gene of interest based on homology, co-expression data, or previous transcriptomic studies (e.g., a gene from the CYP77A family).

-

Obtain Mutants: Screen public seed stock collections (e.g., Arabidopsis Biological Resource Center) for T-DNA insertion lines for the candidate gene.

-

Confirm Homozygous Knockout: Grow the mutant lines and use PCR-based genotyping to identify homozygous individuals. Confirm the absence of the gene transcript using reverse transcription quantitative PCR (RT-qPCR).

-

Phenotypic Analysis:

-

Cuticle Permeability: Perform a toluidine blue staining assay. Intact cuticles are impermeable to the dye, while mutants with defective cuticles will show staining in epidermal cells.

-

Ultrastructure: Use Transmission Electron Microscopy (TEM) on leaf or stem cross-sections to visualize any changes in cuticle thickness, layering, or integrity compared to wild-type plants.[6]

-

-

Chemical Analysis: Perform cutin monomer analysis via GC-MS (as in Protocol 1) on both wild-type and mutant plants. A functional role in the 10-hydroxypalmitic acid pathway would be confirmed if the mutant shows a significant reduction or absence of 10,16-dihydroxyhexadecanoic acid and a potential accumulation of its precursor, 16-hydroxypalmitic acid.[11]

Part 5: Conclusion and Future Directions

10-hydroxypalmitic acid, specifically in its 10,16-dihydroxy form, is not merely a structural component but a key determinant of the plant cuticle's architecture and function. Its bifunctional nature enables the extensive cross-linking that is essential for the cuticle's role as a protective barrier. Elucidation of its biosynthesis and polymerization has provided profound insights into how plants build this critical interface.

Future research will likely focus on several key areas:

-

Regulatory Networks: Uncovering the transcriptional and post-translational mechanisms that regulate the expression and activity of the biosynthetic enzymes in response to developmental cues and environmental stress.

-

Monomer Transport: Identifying the specific transporters responsible for exporting activated cutin monomers from the epidermal cells to the apoplast.

-

Bioengineering: Leveraging the knowledge of key biosynthetic genes (e.g., CYP77A6, GPAT6) to engineer crops with enhanced cuticles, potentially leading to improved drought tolerance and pathogen resistance.

-

Signaling Roles: Further investigating the role of cutin monomers, released during pathogen attack, as signals that trigger plant defense responses.[7]

A deeper understanding of the biology of 10-hydroxypalmitic acid and the cutin polymer holds significant promise for the development of more resilient and productive agricultural systems.

References

-

Guzmán-Puyol, S., Benítez, J. J., Heredia-Guerrero, J. A., & Heredia, A. (2016). Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model. Frontiers in Plant Science, 7, 473. [Link]

-

Philippe, G., et al. (2017). Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis. Plant Physiology, 173(2), 1035-1048. [Link]

-

Nawrath, C. (2002). The Biopolymers Cutin and Suberin. The Arabidopsis Book, 1, e0021. [Link]

-

Li, Y., et al. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers. Proceedings of the National Academy of Sciences, 104(46), 18339-18344. [Link]

-

Nawrath, C. (2002). The Biopolymers Cutin and Suberin. BioOne Complete. [Link]

-

Cultiva. (2023). Plant Cuticle Care is the Foundation for Quality Crops. Cultiva. [Link]

-

Kolattukudy, P. E., Croteau, R., & Buckner, J. S. (1973). Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers. Plant Physiology, 51(5), 879-886. [Link]

-

Kannangara, R., et al. (2007). The Transcription Factor WIN1/SHN1 Regulates Cutin Biosynthesis in Arabidopsis thaliana. The Plant Cell, 19(4), 1278-1294. [Link]

-

Yeats, T. H., & Rose, J. K. (2013). The Formation and Function of Plant Cuticles. Plant Physiology, 163(1), 5-20. [Link]

-

Li-Beisson, Y., et al. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. Journal of Visualized Experiments, (105), e53339. [Link]

-

Serrano, M., & Coluccia, F. (2014). Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions. Frontiers in Plant Science, 5, 354. [Link]

-

Wikipedia. (n.d.). Plant cuticle. In Wikipedia. Retrieved from [Link]

-

Xiao, F., et al. (2011). The Plant Cuticle Is Required for Osmotic Stress Regulation of Abscisic Acid Biosynthesis and Osmotic Stress Tolerance in Arabidopsis. The Plant Cell, 23(5), 1971-1984. [Link]

-

Saladin, S., et al. (2023). Direct surface analysis mass spectrometry uncovers the vertical distribution of cuticle-associated metabolites in plants. Analyst, 148(7), 1546-1555. [Link]

-

Kolattukudy, P. E. (1973). Structure and Biosynthesis of Cuticular Lipids. Plant Physiology, 52(1), 1-8. [Link]

-

Botany with Parul. (2025). Plant Cuticle: The First Line of Defense Against Environmental Stress. Botany with Parul. [Link]

-

University of Göttingen. (n.d.). B3.4: Function of cuticular waxes in plant response to wounding. CRC 992: Medical Epigenetics. [Link]

-

Wang, L., et al. (2024). Plant cuticles repress organ initiation and development during skotomorphogenesis in Arabidopsis. The Plant Cell, 36(2), 527-545. [Link]

-

Li-Beisson, Y., et al. (2009). The biosynthetic pathway of 10,16-dihydroxypalmitate in Arabidopsis. ResearchGate. [Link]

Sources

- 1. cultiva.com [cultiva.com]

- 2. Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]

- 4. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B3.4: Function of cuticular waxes in plant response to wounding - Georg-August-Universität Göttingen [uni-goettingen.de]

- 6. academic.oup.com [academic.oup.com]

- 7. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. The Transcription Factor WIN1/SHN1 Regulates Cutin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparative Monograph: 10-Hydroxypalmitic Acid vs. 10,16-Dihydroxyhexadecanoic Acid

This technical guide provides a rigorous comparative analysis of 10-hydroxypalmitic acid (10-HPA) and 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) . It is designed for researchers in lipidomics, polymer chemistry, and drug delivery, focusing on the structural, biosynthetic, and functional divergences of these C16 derivatives.

Executive Summary

While both molecules share a C16 palmitic acid backbone and a hydroxyl group at the C10 position, their biological roles and material applications are fundamentally distinct. 10,16-DHPA is a structural monomer, serving as the primary cross-linking unit in plant cutin (the biopolyester barrier of fruits and leaves).[1] In contrast, 10-HPA is primarily a bioactive metabolite arising from microbial hydration of unsaturated fatty acids, exhibiting signaling properties in gut health and lipid metabolism. This guide dissects their chemical behavior, synthesis, and utility in generating novel biopolymers.[2][3]

Part 1: Structural & Physicochemical Profiling

The presence of the terminal

Comparative Properties Table

| Feature | 10-Hydroxypalmitic Acid (10-HPA) | 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA) |

| IUPAC Name | 10-hydroxyhexadecanoic acid | 10,16-dihydroxyhexadecanoic acid |

| CAS Number | 23048-75-1 | 3233-90-7 |

| Molecular Formula | C | C |

| Molecular Weight | 272.42 g/mol | 288.42 g/mol |

| Melting Point | 71–72 °C | 74–75 °C |

| Stereochemistry | Typically racemic (synthetic) or enantiopure (enzymatic, often R-form via hydratases) | Natural isomer is predominantly (10S) in tomato cutin, though often reported as optically active mixtures. |

| Monomer Type | AB-Type: Forms linear polyesters. | AB |

| Primary Source | Microbial fermentation (Lactobacillus, Stenotrophomonas); dairy metabolites. | Plant Cuticle (Tomato peel cutin contains >70% 10,16-DHPA).[1] |

Part 2: Biosynthetic Divergence

The biological origin of these lipids dictates their abundance and stereochemistry. 10,16-DHPA is synthesized via an oxidative plant pathway, while 10-HPA is typically a reductive or hydration product in microbial systems.

Plant Cutin Pathway (10,16-DHPA)

In plants (e.g., Solanum lycopersicum), the synthesis is an aerobic process occurring in the endoplasmic reticulum.

-

Step 1 (

-Hydroxylation): CYP86A subfamily enzymes oxidize palmitic acid at the terminal methyl group to form 16-hydroxyhexadecanoic acid. -

Step 2 (Mid-chain Hydroxylation): CYP77A6 acts on the

-hydroxy intermediate, introducing a hydroxyl group at C10. This enzyme is highly regio- and stereoselective. -

Polymerization: The monomer is exported and polymerized by CUS1 (Cutin Synthase) into the cutin matrix.

Microbial Hydration Pathway (10-HPA)

In gut bacteria (e.g., Lactobacillus acidophilus, L. plantarum), 10-HPA is produced to detoxify unsaturated fatty acids.

-

Enzyme: Fatty Acid Hydratases (FA-HY) (containing FAD cofactor).

-

Mechanism: Adds a water molecule across the

double bond of monounsaturated fatty acids (like palmitoleic acid or analogs). This is an anaerobic process.

Visualization: Biosynthetic Logic

The following diagram contrasts the oxidative plant pathway with the hydration-based microbial pathway.

Caption: Divergent biosynthetic origins. 10,16-DHPA arises from sequential oxidation in plants, while 10-HPA arises from anaerobic hydration in microbes.

Part 3: Polymerization & Material Applications[2][4]

The utility of these lipids in drug delivery and materials science is defined by their functionality.

10,16-DHPA: The Cross-Linker (AB System)

Because 10,16-DHPA possesses two hydroxyl groups (primary at C16, secondary at C10) and one carboxyl group, it acts as a branching unit.

-

Polymer Architecture: Hyperbranched polyesters or cross-linked networks.

-

Reactivity: The primary

-OH is more reactive than the secondary C10-OH. Lipase-catalyzed polymerization (e.g., using CAL-B) often yields linear chains initially (via -

Applications: Biodegradable barrier coatings, hydrophobic drug carriers (nanoparticles), and "estolide" lubricants.

10-HPA: The Linear Builder (AB System)

With one secondary hydroxyl (C10) and one carboxyl, 10-HPA forms linear polyesters.

-

Polymer Architecture: Linear poly(hydroxyalkanoates).

-

Steric Hindrance: The secondary nature of the C10 hydroxyl makes polymerization slower and lower molecular weight compared to

-hydroxy acids. -

Applications: It often serves as a chain terminator or a modifier in copolymerizations to adjust the crystallinity and melting point of poly(16-hydroxyhexadecanoic acid).

Visualization: Polymer Architecture

Caption: Structural consequences of monomer functionality. 10,16-DHPA enables network formation, whereas 10-HPA yields linear chains.[1][4][5][6]

Part 4: Analytical Characterization (GC-MS)

Distinguishing these lipids requires derivatization (typically trimethylsilylation, TMS) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation patterns are diagnostic.

Protocol: Derivatization for GC-MS

-

Drying: Evaporate solvent from lipid extract under N

. -

Silylation: Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 70°C for 30 min.

-

Analysis: Inject into GC-MS (e.g., DB-5MS column).

Diagnostic Fragmentation (Electron Impact, 70eV)

| Compound (TMS Derivative) | Molecular Ion [M] | Base Peak / Key Fragments | Mechanistic Origin |

| 10-HPA (Bis-TMS) | m/z 416 (Weak) | m/z 273 ( | Cleavage adjacent to C10-OTMS (loss of alkyl tail). |

| m/z 173 | Cleavage between C9-C10. | ||

| 10,16-DHPA (Tris-TMS) | m/z 504 (Weak) | m/z 273 | |

| m/z 231 | |||

| m/z 504 | Loss of methyl from TMS group. |

Key Differentiator: The presence of the m/z 231 fragment is specific to 10,16-DHPA (containing the C16-OTMS group). 10-HPA lacks this fragment because its tail is a simple alkyl chain.

References

-

Arrieta-Báez, D., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters.[2][3] Molecules, 16(6), 4923-4936.[3] Link

-

Li-Beisson, Y., et al. (2013). Cutin and Suberin Polyesters. In: Encyclopedia of Biological Chemistry. Academic Press. Link

-

Kim, K.R., et al. (2020). The Fatty-Acid Hydratase Activity of the Most Common Probiotic Microorganisms. Frontiers in Microbiology. Link

-

Benítez, J.J., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2.[2] Frontiers in Materials, 2,[2] 64. Link

-

PubChem. 10,16-Dihydroxyhexadecanoic acid (CID 441449). National Library of Medicine. Link

-

PubChem. 10-Hydroxyhexadecanoic acid (CID 15569771).[7] National Library of Medicine. Link

Sources

- 1. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 10,16-Dihydroxyhexadecanoic acid | C16H32O4 | CID 441449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 23048-75-1 | 10-Hydroxyhexadecanoic acid | Ambeed.com [ambeed.com]

Beyond the Hive: A Technical Guide to Natural Sources of 10-Hydroxypalmitic Acid

The following technical guide details the natural occurrence, biosynthetic origins, and isolation methodologies for 10-hydroxypalmitic acid (10-HPA) , distinct from the well-known 10-hydroxy-2-decenoic acid (10-HDA) found in Royal Jelly.[1]

Executive Summary: The C16 Distinction

While Royal Jelly is chemically defined by its high concentration of 10-hydroxy-2-decenoic acid (10-HDA) —the "Queen Bee Acid"—the C16 homolog, 10-hydroxypalmitic acid (10-HPA) , represents a distinct functional lipid class.[1] 10-HPA is not primarily a bee secretion but a structural monomer in plant biopolyesters and a metabolic byproduct of microbial fatty acid hydration .

This guide serves researchers requiring high-purity 10-HPA for lipidomics standards, polymer synthesis, or bioactive screening.[1] We move beyond the apiculture context to identify scalable sources in plant cuticles (cutin) and fermented dairy/beverage systems .

Chemical Profile & Target Analyte[1][2][3][4][5][6]

-

Molecular Formula:

[1] -

Key Distinction: Unlike the terminal hydroxylation (

-hydroxy) common in plant lipids, 10-HPA features a mid-chain hydroxyl group.[1] This specific regiochemistry is difficult to achieve via synthetic oxidation but is naturally encoded in specific enzymatic pathways.

Table 1: Comparative Profile of 10-Hydroxy Fatty Acids

| Compound | Carbon Chain | Primary Natural Source | Biosynthetic Enzyme | Function |

| 10-HDA | C10 (Unsaturated) | Royal Jelly (Apis mellifera) | Bee Mandibular Enzymes | Epigenetic regulation in bees |

| 10-HPA | C16 (Saturated) | Plant Cutin, Fermented Milk | Oleate Hydratase (EC 4.2.1.53) / CYP77A | Structural barrier, signaling |

| 10-HSA | C18 (Saturated) | Fermented Plant Matter | Oleate Hydratase | Microbial surfactant |

Primary Source I: The Plant Cuticle (Structural Reservoir)

The most abundant reservoir of 10-HPA is the cutin polymer , the waxy biopolyester covering the aerial surfaces of higher plants. Here, 10-HPA exists not as a free acid but as an esterified monomer cross-linking the polyester matrix.[1]

High-Yield Botanical Sources[1]

-

Tomato Peels (Solanum lycopersicum):

-

The tomato cuticle is a "gold standard" source. While 10,16-dihydroxypalmitic acid is the dominant monomer (~70%), 10-hydroxypalmitic acid is a significant minor constituent, often co-eluting with 9-hydroxypalmitic acid isomers.[1]

-

-

Faba Bean (Vicia faba) Flowers:

-

Cutin from the flower petals contains specific mid-chain hydroxylated C16 acids.

-

-

Broccoli (Brassica oleracea):

-

Recent lipidomic profiling (2024) identified free 10-HPA in broccoli roots and leaves, likely resulting from endogenous turnover of cuticular lipids.[1]

-

Mechanism of Accumulation

In plants, 10-HPA is formed via the Cytochrome P450-dependent hydroxylation of palmitic acid.[1] The enzyme family CYP77A is often responsible for mid-chain hydroxylation, activating the fatty acid for polymerization into cutin.

Primary Source II: Microbial Biotransformation (Metabolic Production)

For drug development and industrial synthesis, extraction from plants is low-yield.[1] The scalable "natural" source is microbial hydration .

The Mechanism: Oleate Hydratase

Certain bacteria and fungi possess Oleate Hydratases (OHase) , enzymes that typically hydrate the cis-9 double bond of oleic acid. However, these enzymes exhibit substrate promiscuity and can accept Palmitoleic Acid (C16:1

Reaction:

Validated Microbial Sources[1]

-

Fermented Dairy (Camembert Cheese):

-

Producer: Penicillium camemberti and Geotrichum candidum.

-

Context: During ripening, these molds hydrolyze milk triglycerides (rich in palmitoleic acid) and subsequently hydrate the free fatty acids.

-

Concentration: ~20

g/mL in milk/cheese matrix.

-

-

Malt Whisky Fermentation:

-

Producer: Lactobacillus sakei and other Lactic Acid Bacteria (LAB).[7]

-

Context: LAB present in the wash convert palmitoleic acid (from barley or yeast lipids) into 10-HPA, which acts as a precursor to flavor lactones (

-decalactone).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Visualizing the Pathways

The following diagram contrasts the Plant Cuticle pathway (oxidative) with the Microbial pathway (hydration).

Figure 1: Dual biosynthetic origins of 10-HPA.[1] Plants utilize oxidative hydroxylation of saturated C16, while microbes utilize hydration of unsaturated C16:1.

Experimental Protocols

Protocol A: Isolation from Tomato Cuticle (Depolymerization)

Objective: Release 10-HPA monomers from the polyester matrix.[1]

-

Peel Preparation: Isolate peels from mature Solanum lycopersicum. Boil in water (60 min) to remove pectin/cellular debris. Wash with chloroform:methanol (2:[1]1) to remove soluble waxes.

-

Depolymerization (Methanolysis):

-

Reagent: 1M NaOMe in dry methanol.

-

Condition: Reflux for 3 hours.

-

Note: This yields methyl esters (10-hydroxy-C16-Me).[1]

-

-

Separation:

-

Hydrolysis (Optional): To obtain free acid, treat methyl esters with KOH/MeOH.

Protocol B: Bioproduction via Lactobacillus sakei

Objective: Conversion of Palmitoleic Acid to 10-HPA.[1]

-

Inoculum: Culture Lactobacillus sakei (e.g., strain NRRL B-1917) in MRS broth.

-

Substrate Feeding:

-

Supplement media with 0.5 mg/mL Palmitoleic Acid .

-

Add 0.05% Tween 80 to solubilize the lipid.

-

-

Incubation: Anaerobic conditions at 30°C for 48 hours.

-

Extraction:

-

Acidify supernatant to pH 2.0 with HCl.

-

Extract with Ethyl Acetate (

).[1] -

Dry over

and concentrate.

-

-

Validation: Analyze via GC-MS (silylated derivative). Look for characteristic fragment ions for 10-OTMS (

-cleavage).

Analytical Validation (Self-Checking)

To ensure the isolate is 10-HPA and not 10-HDA or a positional isomer:

-

GC-MS (TMS Derivative):

-

NMR (

):

References

-

Kolattukudy, P. E. (1974).[8][9][10] Biosynthesis of a hydroxy fatty acid polymer, cutin.[9][10][11] Identification and biosynthesis of 16-oxo-9- or 10-hydroxypalmitic acid, a novel compound in Vicia faba.[1][9] Biochemistry , 13(7), 1354–1363.[8][9] Link[1][8]

-

Arrieta-Baez, D., et al. (2011).[3][12] Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules , 16(6), 4923-4936.[1] Link[1]

-

Heng, E., et al. (2024).[13] Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts , 17, 131. Link

-

Wanikawa, A., et al. (2000).

-Lactones by Lactic Acid Bacteria during the Production of Malt Whisky. Journal of the American Society of Brewing Chemists , 58(2), 51-56. Link[1] -

Kokotou, M. G., et al. (2020). Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry. Metabolites , 14(2), 113. Link[1]

-

Kishino, S., et al. (2025). Fatty acids from cheese stimulate cholesterol efflux by ATP-binding cassette transporters.[1] Bioscience, Biotechnology, and Biochemistry , 89(4). Link[1]

Sources

- 1. CN118813727A - Fatty acid hydratase and its use - Google Patents [patents.google.com]

- 2. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NP-MRD: Showing NP-Card for 9-chloro-10-hydroxypalmitate (NP0196163) [np-mrd.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of a Novel Extracellular Cutinase by the Pollen and the Chemical Composition and Ultrastructure of the Stigma Cuticle of Nasturtium (Tropaeolum majus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Composition of Lipid-derived Polymers from Different Anatomical Regions of Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Role of the CYP77A Enzyme Family in Plant Fatty Acid Metabolism: A Focus on the In-Chain Hydroxylation of C16 Fatty Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity and barrier function of plants' aerial and subterranean surfaces are critically dependent on the complex lipid biopolymers cutin and suberin. The synthesis of these polymers relies on a supply of oxygenated fatty acid monomers, primarily derived from C16 and C18 fatty acids. Cytochrome P450 (CYP) monooxygenases are central to this process, catalyzing a wide array of oxidative reactions. This technical guide provides an in-depth examination of the CYP77A enzyme family, a group of P450s responsible for the in-chain hydroxylation of fatty acids. We will focus specifically on the synthesis of dihydroxypalmitate, a key monomer in the cutin polyester of many plant species. This guide synthesizes current mechanistic understanding with field-proven experimental workflows, offering researchers a comprehensive resource for investigating this vital enzyme class. We will dissect the sequential enzymatic action that leads to dihydroxypalmitate, clarify substrate specificities, and provide detailed, validated protocols for heterologous expression, in vitro characterization, and downstream analysis.

Introduction: The Architectural Importance of Oxygenated Fatty Acids

The evolution of land plants was contingent on the development of protective barriers to prevent desiccation and resist pathogen attack. These barriers, the cuticle and the suberized cell wall, are primarily composed of the complex biopolyesters cutin and suberin, respectively.[1] The monomeric composition of these polymers is dominated by C16 and C18 fatty acids that have undergone one or more oxidative modifications, such as hydroxylation or epoxidation.[2] These modifications, which introduce polar functional groups onto the aliphatic chains, are essential for the subsequent polymerization into a durable, cross-linked matrix.[1]

The hydroxylation of palmitic acid (C16:0), a ubiquitous fatty acid in plants, is a foundational step in the biosynthesis of the major cutin monomer, 10,16-dihydroxypalmitic acid.[3] This process is not catalyzed by a single enzyme but rather by a sequential two-step pathway involving two distinct families of Cytochrome P450 enzymes.

-

ω-Hydroxylation: The first step is the hydroxylation of the terminal methyl carbon (the ω-position) of palmitic acid to yield 16-hydroxypalmitic acid. This reaction is primarily catalyzed by members of the CYP86A family.[4]

-

In-Chain Hydroxylation: The second and defining step is the hydroxylation of an internal carbon on the aliphatic chain of 16-hydroxypalmitic acid. This critical reaction is catalyzed by members of the CYP77A family, yielding dihydroxypalmitic acid isomers, including the prominent 10,16-dihydroxypalmitic acid.[4][5]

This guide will focus on the second step of this pathway, elucidating the pivotal role of the CYP77A family. Understanding the function, regulation, and biochemistry of these enzymes is not only fundamental to plant biology but also holds potential for biotechnological applications, from engineering crop resilience to developing novel biopolymers.

The CYP77A Enzyme Family: Catalysts of In-Chain Hydroxylation

Cytochrome P450s are a vast superfamily of heme-thiolate proteins that catalyze a wide array of mono-oxygenation reactions.[6] In plants, they are indispensable for the biosynthesis of primary and secondary metabolites. The CYP77A family is a functionally conserved group of P450s primarily involved in the metabolism of fatty acids.[2][6]

Key Orthologs and Substrate Specificity

While the CYP77A family is widespread, specific members have been functionally characterized, revealing a conserved role in fatty acid oxidation but with distinct substrate preferences and regioselectivity.

-

Arabidopsis thaliana CYP77A6: Genetic and biochemical studies have definitively identified CYP77A6 as the in-chain hydroxylase responsible for producing dihydroxypalmitate for flower cutin formation.[4] Crucially, in vitro assays demonstrate that CYP77A6 shows a strong preference for 16-hydroxypalmitic acid as a substrate, while showing no detectable activity with palmitic acid itself.[4] This finding is paramount, as it establishes the sequential nature of the biosynthetic pathway and informs the design of relevant enzymatic assays. The reaction yields a mixture of positional isomers, with 8,16- and 9,16-dihydroxypalmitate being the major products and 10,16-dihydroxypalmitate a minor product in this specific in vitro system.[4]

-

Solanum tuberosum CYP77A19 and CYP77A20: Characterization of these two potato enzymes revealed a similar function. They effectively catalyze the hydroxylation of 16-hydroxypalmitic acid to produce dihydroxypalmitic acids, which are key monomers in potato suberin.[5][7] These enzymes also displayed activity on lauric acid (C12:0), hydroxylating it at various sub-terminal positions (ω-1 to ω-5), showcasing a degree of substrate flexibility within the C12 to C18 range.[5]

-

Arabidopsis thaliana CYP77A4: In contrast to its role in C16 metabolism, CYP77A4 has been characterized primarily as a fatty acid epoxidase. It acts on unsaturated C18 fatty acids like oleic and linoleic acid, and also hydroxylates C12 lauric acid.[8] This functional divergence highlights the versatility within the CYP77A family and underscores the need for empirical characterization of each member.

The collective evidence points to a conserved function for a subset of CYP77A enzymes in catalyzing the in-chain hydroxylation of ω-hydroxylated C16 fatty acids. The data on substrate preference from key orthologs are summarized below.

| Enzyme | Organism | Primary Substrate(s) | Primary Product(s) |

| CYP77A6 | Arabidopsis thaliana | 16-Hydroxypalmitic Acid | 8,16-, 9,16-, and 10,16-Dihydroxypalmitic Acid[4] |

| CYP77A19 | Solanum tuberosum | 16-Hydroxypalmitic Acid, Lauric Acid, Linoleic Acid | Dihydroxypalmitic Acids, Hydroxylauric Acids, Epoxides[5] |

| CYP77A20 | Solanum tuberosum | 16-Hydroxypalmitic Acid, Lauric Acid | Dihydroxypalmitic Acids, Hydroxylauric Acids[5] |

| CYP77A4 | Arabidopsis thaliana | Oleic Acid, Linoleic Acid, Lauric Acid | Epoxystearic Acid, Epoxyoctadecaenoic Acid, Hydroxylauric Acids[8] |

The P450 Catalytic Cycle for Hydroxylation

The hydroxylation of a fatty acid by a CYP77A enzyme follows the canonical P450 catalytic cycle, which is dependent on molecular oxygen and electrons donated from NADPH via a partner enzyme, NADPH-cytochrome P450 reductase (CPR).[9]

Caption: The canonical catalytic cycle for a CYP77A enzyme.

Causality of the Mechanism:

-

Substrate Binding (R-H): 16-hydroxypalmitic acid enters the active site of the CYP77A enzyme. This binding event displaces a water molecule from the heme iron's sixth coordination site, altering the spin state of the iron from low-spin to high-spin and increasing its redox potential, making it more receptive to the first electron.[10]

-

First Electron Transfer: NADPH-cytochrome P450 reductase (CPR) transfers a single electron to the ferric (Fe³⁺) heme center, reducing it to the ferrous state (Fe²⁺).[9]

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred from CPR, reducing the bound dioxygen to a peroxo state (O₂²⁻).

-

O-O Bond Cleavage: The peroxo intermediate is highly unstable and is rapidly protonated twice. This leads to the heterolytic cleavage of the O-O bond, releasing one molecule of water and forming a highly reactive ferryl-oxo intermediate (Compound I, [FeO]³⁺). This is the principal oxidizing species.

-

Substrate Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the aliphatic chain of the bound fatty acid, creating a transient substrate radical and a hydroxo-iron complex. This is immediately followed by a "rebound" of the hydroxyl group onto the radical, resulting in the hydroxylated product (R-OH). The regioselectivity (e.g., at C-10) is determined by the precise orientation of the substrate within the active site.[10]

-

Product Release: The hydroxylated product, dihydroxypalmitic acid, has a lower affinity for the active site than the substrate and is released, returning the enzyme to its initial ferric state, ready for another cycle.

Regulation of CYP77A Gene Expression

The biosynthesis of cutin and suberin is tightly regulated by developmental cues and environmental conditions, and this control is exerted, in large part, at the transcriptional level of the biosynthetic genes, including CYP77A.[11]

-

Developmental Regulation: CYP77A genes often show tissue-specific expression patterns. For instance, CYP77A6 in Arabidopsis is highly expressed in flowers, consistent with the role of its product in floral cuticle formation.[4]

-

Hormonal and Stress Regulation: Phytohormones and abiotic stress play a significant role. The expression of potato CYP77A19 and CYP77A20 is enhanced in roots by water stress.[5] Furthermore, methyl jasmonate, a key signaling molecule in plant defense, specifically induces CYP77A19 expression, linking cutin/suberin modification to defense responses.[5] This regulation is mediated by complex networks of transcription factors (TFs), such as those from the MYB and WRKY families, which bind to cis-regulatory elements in the promoters of target genes.[12][13]

Caption: A conceptual model of CYP77A gene regulation.

Experimental Workflows for Characterizing CYP77A Function

A robust functional characterization of a candidate CYP77A enzyme requires a multi-step workflow, from gene expression to product identification. The following protocols are based on established methodologies proven effective for plant P450s.[4][5][14][15]

Caption: Overall experimental workflow for CYP77A characterization.

Detailed Protocol: Heterologous Expression in Saccharomyces cerevisiae

Rationale: S. cerevisiae is an excellent host for expressing membrane-bound eukaryotic proteins like P450s. The WAT11 strain is particularly advantageous as it constitutively expresses a high level of Arabidopsis thaliana CPR (ATR1), providing the necessary redox partner for CYP77A activity.[15]

Methodology:

-

Gene Amplification and Cloning:

-

Amplify the full-length coding sequence (CDS) of the target CYP77A gene from cDNA using high-fidelity DNA polymerase. Design primers to introduce suitable restriction sites (e.g., BamHI, EcoRI) for cloning.

-

Ligate the digested PCR product into a yeast expression vector, such as pYeDP60, which contains a galactose-inducible GAL10-CYC1 promoter.

-

Verify the construct sequence by Sanger sequencing.

-

-

Yeast Transformation:

-

Transform the WAT11 S. cerevisiae strain with the pYeDP60-CYP77A construct using the lithium acetate/polyethylene glycol (PEG) method.

-

Select for transformants on synthetic defined (SD) medium lacking the appropriate nutrient (e.g., uracil for URA3-based vectors).

-

-

Protein Expression:

-

Inoculate a 50 mL pre-culture of selective medium (e.g., SGI) and grow for 24-48 hours at 30°C with shaking (220 rpm).[16]

-

Use the pre-culture to inoculate a larger volume (e.g., 500 mL) of rich expression medium (e.g., YPL) containing galactose as the carbon source to induce gene expression.[16]

-

Incubate for 24-48 hours at 30°C with vigorous shaking to ensure adequate aeration.

-

Detailed Protocol: Microsomal Fraction Isolation

Rationale: CYP77A enzymes are anchored to the endoplasmic reticulum (ER) membrane. Isolating the microsomal fraction (vesicles of fragmented ER) concentrates the enzyme and its CPR partner, providing a clean system for in vitro assays.

Methodology:

-

Cell Harvesting: Harvest the yeast culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis:

-

Wash the cell pellet with a TEK buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[16]

-

Resuspend the cells in the same buffer containing protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail).

-

Lyse the cells by mechanical disruption. A common and effective method is vortexing with an equal volume of 0.5 mm acid-washed glass beads for 6-8 cycles of 1 minute of vortexing followed by 1 minute on ice.[17][18]

-

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris, nuclei, and mitochondria.[16]

-

Carefully transfer the supernatant to an ultracentrifuge tube.

-

Pellet the microsomal fraction by ultracentrifugation at 100,000 x g for 60-90 minutes at 4°C.

-

-

Final Preparation:

-

Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol).[16]

-

Homogenize the suspension using a Dounce homogenizer.

-

Determine the protein concentration using a Bradford or BCA assay. Aliquot the microsomes and store them at -80°C until use.

-

Detailed Protocol: In Vitro Enzyme Activity Assay

Rationale: This assay directly measures the ability of the expressed enzyme to convert a specific substrate into a product in a controlled environment. The inclusion of NADPH is critical, as it provides the reducing equivalents for the reaction.

Methodology:

-

Reaction Setup: In a glass tube, combine the following components in a final volume of 500 µL:

-

Microsomal preparation (containing ~20-50 pmol of P450, determined by CO-difference spectrum if possible).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Substrate: 16-hydroxypalmitic acid (e.g., 50-100 µM, dissolved in a small volume of ethanol or DMSO).

-

-

Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 50 µL of 6M HCl to acidify the mixture.

-

Controls: It is essential to run parallel control reactions:

-

No NADPH: To confirm the reaction is NADPH-dependent.

-

Boiled Microsomes: To confirm the reaction is enzymatic.

-

Microsomes from empty-vector yeast: To confirm the activity is specific to the expressed CYP77A enzyme.

-

Detailed Protocol: Product Identification by GC-MS

Rationale: The products of the reaction (hydroxylated fatty acids) are not volatile and must be chemically derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This two-step derivatization process makes the molecules amenable to separation and identification.[19][20]

Methodology:

-

Extraction:

-

Add an internal standard (e.g., heptadecanoic acid) to the terminated reaction mixture for quantification.

-

Extract the fatty acids from the aqueous mixture twice with 2 mL of ethyl acetate or diethyl ether. Vortex thoroughly and centrifuge to separate phases.

-

Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization Step 1: Methylation:

-

Convert the fatty acid carboxyl groups to methyl esters (FAMEs). A common method is to add 1 mL of 5% (v/v) H₂SO₄ in methanol and heat at 85°C for 1.5 hours.[20]

-

After cooling, add 1 mL of saturated NaCl solution and extract the FAMEs with 1 mL of hexane.

-

Evaporate the hexane phase to dryness under nitrogen.

-

-

Derivatization Step 2: Silylation:

-

Convert the hydroxyl groups to trimethylsilyl (TMS) ethers to increase volatility.

-

Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried FAMEs.[19]

-

Incubate at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical): Use a non-polar capillary column (e.g., HP-5MS). A suitable temperature program would be: initial temp 120°C, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 300°C and hold for 10 min.[19][20]

-

MS Conditions: Use electron impact (EI) ionization at 70 eV. Scan a mass range from m/z 50 to 650.

-

Identification: Identify the TMS-ether of dihydroxypalmitate methyl ester by its retention time and characteristic mass spectrum. The fragmentation pattern will show ions corresponding to the loss of methyl groups (M-15), cleavage adjacent to the TMS-ether groups, and other characteristic fragments.

-

Conclusion and Future Perspectives

The CYP77A family of cytochrome P450s are indispensable catalysts in the biosynthesis of the protective cutin and suberin biopolymers in plants. This guide has detailed their specific role in the in-chain hydroxylation of ω-hydroxylated C16 fatty acids, a critical step in the formation of dihydroxypalmitate monomers. We have established that enzymes like CYP77A6 act sequentially after ω-hydroxylases and exhibit distinct substrate preferences, a key insight for any functional investigation. The provided protocols offer a validated, step-by-step workflow for researchers to functionally characterize novel CYP77A candidates, from gene to chemical product.

Future research should focus on several key areas. Elucidating the crystal structures of CYP77A enzymes will provide invaluable insights into the basis of their substrate specificity and regioselectivity. A deeper understanding of the transcriptional networks that regulate their expression will be crucial for efforts to engineer plant resilience to environmental stress. Finally, exploring the functional diversity of this family across a wider range of plant species may uncover novel enzymatic activities with potential for synthetic biology and the production of high-value specialty chemicals from renewable fatty acid feedstocks.

References

-

Sauveplane, V., Kandel, S., Kastner, P. E., Ehlting, J., Compagnon, V., Werck-Reichhart, D., & Pinot, F. (2009). Arabidopsis thaliana CYP77A4 is the first cytochrome P450 able to catalyze the epoxidation of free fatty acids in plants. FEBS Journal, 276(3), 719-735. [Link]

-

Li-Beisson, Y., et al. (2010). The biosynthetic pathway of 10,16-dihydroxypalmitate in Arabidopsis. ResearchGate. [Link]

-

Pompon, D., et al. (2019). Microsome Isolation Yeast. Scribd. [Link]

-

Bessire, M., et al. (2014). CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant. Plant, Cell & Environment, 37(9), 2102-2115. [Link]

-

Pinot, F., & Beisson, F. (2011). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. Ovid. [Link]

-

Bessire, M., et al. (2014). CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant. ResearchGate. [Link]

-

Adhvaryu, A., & Larek, A. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. AOCS. [Link]

-

Hu, J. (2021). Yeast microsome preparation. Bio-protocol. [Link]

-

Kuhajda, F. P. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

-

Woolfson, K. N., et al. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. NSF PAR. [Link]

-

Rieder, S. E., & Emr, S. D. (2001). Isolation of Subcellular Fractions from the Yeast Saccharomyces cerevisiae. ResearchGate. [Link]

-

Schuler, M. A., & Werck-Reichhart, D. (2006). Heterologous expression and strategies for encapsulation of membrane-localized plant P450s. Illinois Experts. [Link]

-

Reed, J. R., & Dai, R. (2021). Comparative Analysis of NADPH-Cytochrome P450 Reductases From Legumes for Heterologous Production of Triterpenoids in Transgenic Saccharomyces cerevisiae. Frontiers in Plant Science. [Link]

-

Rey, M., et al. (2020). Precursor biosynthesis regulation of lignin, suberin and cutin. Physiologia Plantarum. [Link]

-

BBA, M. (2008). Isolation and Characterization of Membrane Raft Lipids and Proteins in Yeast. Maryville College. [Link]

-

Han, J., et al. (2022). Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants. Plant Physiology. [Link]

-

Jbeily, R., et al. (2022). Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells. Journal of Fungi. [Link]

-

Jiang, H., et al. (2021). Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana. Frontiers in Bioengineering and Biotechnology. [Link]

-

Li, Y., et al. (2021). A high-throughput method for profiling fatty acids in plant seeds based on one-step acid-catalyzed methylation followed by gas chromatography-mass spectrometry. Taylor & Francis Online. [Link]

-

Theron, C. W. (2012). Heterologous expression of cytochrome P450 monooxygenases in different ascomycetous yeasts. DSpace Repository. [Link]

-

Minkler, P. E., et al. (2012). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Current Protocols in Human Genetics. [Link]

-

Hammerer, L., et al. (2018). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. PDF. [Link]

-

Cernicka, J., et al. (2023). Engineering Saccharomyces cerevisiae to improve heterologous abscisic acid production. Chalmers Research. [Link]

-

Rautengarten, C., et al. (2009). The Arabidopsis DCR encoding a soluble BAHD acyltransferase is required for cutin polyester formation and seed hydration properties. Plant Physiology. [Link]

-

Segui-Simarro, J. M., & Staehelin, L. A. (2020). The Role of Cutinsomes in Plant Cuticle Formation. Semantic Scholar. [Link]

-

Hammerer, L., et al. (2018). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Semantic Scholar. [Link]

-

Kosma, D. K., et al. (2025). Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin. ULisboa Research Portal. [Link]

-

Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Organomation. [Link]

-

Kumar, V., et al. (2023). Transcriptional and post-transcriptional regulation of young genes in plants. BMC Biology. [Link]

-

Lee, D. S., et al. (2003). Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies. Journal of Biological Chemistry. [Link]

-

Theken, K. N., & Lee, C. R. (2017). Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Prostaglandins & Other Lipid Mediators. [Link]

-

Xiao, F., et al. (2004). CYP703A2-Catalyzed Hydroxylation of Fatty Acids of Different Chain... ResearchGate. [Link]

-

Li, H., et al. (2010). Cytochrome P450 Family Member CYP704B2 Catalyzes the ω-Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice. The Plant Cell. [Link]

-

Stark, K., & Guengerich, F. P. (2016). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Journal of Chemical Information and Modeling. [Link]

-

Hernandez-Garcia, J., & Finer, J. J. (2014). Transcription Factors in Plant Gene Expression Regulation. MDPI. [Link]

-

Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology. [Link]

-

Ni, Y., et al. (2017). Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis. Plants. [Link]

-

Harris, K., et al. (2021). Engineering Biocatalysts for the C-H Activation of Fatty Acids using Ancestral Sequence Reconstruction. ChemRxiv. [Link]

-

Caarls, L., et al. (2017). Transcriptional and post-transcriptional regulation of young genes in plants. Journal of Experimental Botany. [Link]

-

Matsunaga, I., et al. (2000). Fatty acid-specific, regiospecific, and stereospecific hydroxylation by cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis: substrate structure required for alpha-hydroxylation. Lipids. [Link]

-

Ahmad, S., et al. (2025). Plant Novel Transcription Factors and Their Roles in Gene Regulation. Preprints.org. [Link]

-

Brooks, M. D., et al. (2022). The trans-regulatory landscape of gene networks in plants. bioRxiv. [Link]

-

Lee, D. S., et al. (2003). SCHEME 1. A proposed catalytic reaction mechanism for hydroxylation of... ResearchGate. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arabidopsis thaliana CYP77A4 is the first cytochrome P450 able to catalyze the epoxidation of free fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparative Analysis of NADPH-Cytochrome P450 Reductases From Legumes for Heterologous Production of Triterpenoids in Transgenic Saccharomyces cerevisiae [frontiersin.org]

- 10. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. Transcriptional and post-transcriptional regulation of young genes in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcription Factors in Plant Gene Expression Regulation | MDPI [mdpi.com]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. maryvillecollege.edu [maryvillecollege.edu]

- 18. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. marinelipids.ca [marinelipids.ca]

- 20. tandfonline.com [tandfonline.com]

Foreword: From Fundamental Properties to Therapeutic Potential

An In-depth Technical Guide to the Thermodynamic Properties of C16 Hydroxy Fatty Acids

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a deep dive into the thermodynamic landscape of C16 hydroxy fatty acids. These molecules, deceptively simple in structure, are emerging from the background of lipidomics to the forefront of metabolic research and therapeutic interest. Understanding their fundamental thermodynamic properties is not merely an academic exercise; it is the bedrock upon which we can build predictive models for their behavior in biological systems, formulate effective delivery systems, and unlock their full potential in drug development. As a Senior Application Scientist, my goal is not to provide a simple list of data points, but to illuminate the causality behind these properties and the experimental choices we make to measure them. This guide is structured to build from the foundational physicochemical characteristics to complex intermolecular interactions, providing both the "what" and the "why," supported by robust, verifiable methodologies.

The Molecular Profile of 16-Hydroxyhexadecanoic Acid

16-hydroxyhexadecanoic acid, also known as juniperic acid, is the most prominent member of the C16 hydroxy fatty acid family.[1][2] It is structurally distinct from its parent compound, palmitic acid (hexadecanoic acid), by the addition of a hydroxyl group at the terminal (omega) carbon of its 16-carbon aliphatic chain.[1][3] This single modification introduces a critical element of polarity to the otherwise nonpolar tail, profoundly influencing its physical and chemical behavior.

This molecule is not just a laboratory curiosity; it is a key monomer of cutin in the plant cuticle and is produced in animals through the ω-hydroxylation of palmitic acid by cytochrome P450 enzymes.[1][2][3][4] Its biological roles are multifaceted, implicated as a membrane stabilizer, an energy source, and a participant in fatty acid metabolism.[5]

Core Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for any thermodynamic analysis. The table below summarizes the key physicochemical data for 16-hydroxyhexadecanoic acid.

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₂O₃ | [1][2] |

| Molar Mass | 272.42 g/mol | [1][2] |

| IUPAC Name | 16-hydroxyhexadecanoic acid | [1] |

| Common Synonyms | Juniperic Acid, 16-Hydroxypalmitic Acid | [1][2][3] |

| Melting Point | 94.0 - 98.0 °C | [1][6] |

| Topological Polar Surface Area | 57.53 Ų | [4] |

| logP (calculated) | 4.81 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

-

Expert Insight: The melting point of 16-hydroxyhexadecanoic acid (94-98°C) is significantly higher than that of its parent fatty acid, palmitic acid (~63°C).[1][6][7] This is a direct consequence of the terminal hydroxyl group. This group introduces the capacity for strong intermolecular hydrogen bonding, which requires more thermal energy to disrupt the crystal lattice structure compared to the weaker van der Waals forces that dominate in saturated fatty acids like palmitic acid.

Biosynthesis Overview

The formation of 16-hydroxyhexadecanoic acid from the ubiquitous palmitic acid is a critical metabolic step, primarily catalyzed by cytochrome P450 (CYP) enzymes. Understanding this pathway provides context for its presence and regulation in biological systems.

Caption: Metabolic conversion of Palmitic Acid to 16-Hydroxyhexadecanoic Acid.

Phase Behavior and Thermal Analysis

The phase behavior of lipids is fundamental to their function, dictating membrane fluidity, crystal formation, and formulation stability. Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing these properties.[8][9] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[9]

Interpreting DSC Thermograms for C16 Hydroxy Fatty Acids

A typical DSC heating thermogram for a C16 hydroxy fatty acid would reveal its melting transition. Key parameters derived from the thermogram include:

-

Onset Temperature (Tₒₙ): The temperature at which the melting process begins.

-

Peak Temperature (Tₘ): The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔH): The total energy required to complete the solid-to-liquid transition, calculated from the area under the melting peak. This value is directly related to the degree of crystallinity and the strength of intermolecular forces in the solid state.

Expertise in Action: When comparing the DSC thermogram of 16-hydroxyhexadecanoic acid to palmitic acid, we expect a much higher Tₘ and a larger ΔH for the hydroxylated form. The causality is clear: the hydrogen bonding network in solid 16-hydroxyhexadecanoic acid creates a more stable and ordered crystal lattice, requiring significantly more energy to disrupt than the lattice of palmitic acid, which is held together by weaker forces.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for analyzing the thermal properties of 16-hydroxyhexadecanoic acid. The self-validating nature of this protocol lies in the mandatory calibration and use of a reference pan, which ensures that measured heat flow is solely due to the sample's properties.

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, according to the manufacturer's guidelines.[8] This step is critical for data accuracy.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity (>98%) 16-hydroxyhexadecanoic acid into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during heating.

-

Prepare an identical empty, sealed aluminum pan to serve as the reference.[8] The reference pan allows for the subtraction of the instrument's baseline heat flow.

-

-

Thermal Program Execution:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5°C or 10°C per minute) to a temperature well above the melting point (e.g., 120°C).[9]

-

Hold at the high temperature for 2-5 minutes to ensure complete melting and erase any prior thermal history.

-

Cool the sample back to the starting temperature at the same controlled rate.

-

A second heating scan is often performed to analyze the properties of the recrystallized material.

-

-

Data Analysis:

-

Using the instrument's software, analyze the heating thermogram.

-

Determine the onset temperature, peak temperature, and integrate the area under the endothermic peak to calculate the enthalpy of fusion (ΔH).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Solubility Properties

Solubility is a critical thermodynamic parameter that governs bioavailability, formulation design, and behavior in biological fluids. The dual nature of C16 hydroxy fatty acids—a polar head (carboxyl group), a polar tail (hydroxyl group), and a long nonpolar hydrocarbon body—results in complex solubility behavior.

Aqueous and Organic Solubility

As expected, 16-hydroxyhexadecanoic acid is practically insoluble in water.[5] The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, hydrophobic C16 chain is thermodynamically unfavorable. However, its solubility is significant in various organic solvents, which is crucial for experimental handling and formulation development.

| Solvent | Solubility (at Room Temp.) | Source |

| Water | Practically Insoluble | [5] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [3] |

| Ethanol | ~2.5 mg/mL | [3] |

Trustworthiness through Causality: The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to their ability to disrupt the fatty acid's own hydrogen bonding network while also effectively solvating both the polar functional groups and, to some extent, the nonpolar alkyl chain. The lower solubility in ethanol, a polar protic solvent, reflects a less favorable interaction balance. The dramatic drop in solubility when buffered aqueous solution (PBS) is added to DMSO highlights the dominance of the hydrophobic effect.[3]

Intermolecular Interactions and Binding Thermodynamics

For drug development professionals, understanding how a molecule interacts with its biological targets (e.g., proteins, membranes) is paramount. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment.

The Power of ITC in Characterizing Binding Events

By titrating a ligand (e.g., 16-hydroxyhexadecanoic acid) into a solution containing a macromolecule (e.g., a carrier protein like albumin or a model membrane), ITC can determine:

-

Binding Affinity (Kₐ) or Dissociation Constant (Kₔ): How tightly the molecules bind.

-

Stoichiometry (n): The ratio of ligand to macromolecule in the complex.

-

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding (e.g., hydrogen bonds, van der Waals forces).

-

Entropy Change (ΔS): The change in the system's disorder upon binding, often driven by the release of ordered water molecules (the hydrophobic effect).

Expert Insight: The interaction of a C16 hydroxy fatty acid with a protein's binding pocket would likely be driven by both enthalpic and entropic factors. The hydroxyl and carboxyl groups could form specific, energetically favorable hydrogen bonds (favorable ΔH), while the long alkyl chain would displace ordered water molecules from the hydrophobic binding pocket, leading to a large, favorable increase in entropy (favorable ΔS). ITC is unique in its ability to dissect these contributing forces.[12]

Experimental Protocol: Binding Analysis by Isothermal Titration Calorimetry (ITC)

This protocol describes a self-validating system for measuring the interaction between 16-hydroxyhexadecanoic acid and a target protein. The control titration (ligand into buffer) is essential for correcting for heats of dilution, ensuring the measured signal is due to the binding interaction alone.

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of 16-hydroxyhexadecanoic acid (e.g., 100-500 µM) in the exact same buffer. A small amount of a co-solvent like DMSO may be required for solubility, but its concentration must be identical in both the protein and ligand solutions to minimize buffer mismatch effects.

-

Thoroughly degas both solutions immediately before use to prevent bubble formation in the ITC cell.

-

-

Instrument Setup:

-

Set the experimental temperature to the desired value (e.g., 25°C).

-

Load the protein solution into the sample cell.

-

Load the 16-hydroxyhexadecanoic acid solution into the titration syringe.

-

-

Titration Execution:

-

Allow the system to equilibrate thermally.

-

Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the fatty acid solution into the protein solution.[11]

-

Allow sufficient time between injections (e.g., 120-180 seconds) for the reaction to reach equilibrium and the thermal power signal to return to baseline.

-

-

Control Experiment:

-